molecular formula C16H28N2O3 B2468437 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea CAS No. 899957-78-9

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea

Cat. No.: B2468437
CAS No.: 899957-78-9
M. Wt: 296.411
InChI Key: HSCKSOHCMYHZMP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a urea derivative featuring a cyclohexyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl substituent. The spirocyclic 1,4-dioxaspiro[4.5]decane group introduces conformational rigidity, which may improve binding selectivity and metabolic stability compared to flexible analogs .

Properties

IUPAC Name

1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKSOHCMYHZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketal Formation via Cyclohexanone Glycolation

The foundational spiroketal structure is constructed through acid-catalyzed reaction of cyclohexanone with ethylene glycol:

$$
\text{Cyclohexanone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decane}
$$

Typical conditions employ p-toluenesulfonic acid (0.5-1 mol%) in toluene with azeotropic water removal (75-85% yield).

Introduction of Aminomethyl Group

Two principal methods dominate for functionalizing the spiroketal:

Method A: Mannich Reaction
$$
\text{Spiroketal} + \text{HCHO} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{Aminomethyl derivative}
$$
Yields: 45-60% after purification by silica chromatography.

Method B: Nitrile Reduction

  • Radical bromination at C2 using NBS/AIBN (65-72%)
  • Nucleophilic substitution with KCN (DMF, 80°C, 85%)
  • Catalytic hydrogenation (H₂, Ra-Ni, 90%):
    $$
    \text{CN} \xrightarrow{\text{H}2} \text{CH}2\text{NH}_2
    $$

Comparative analysis shows Method B provides better regiocontrol but requires multistep processing.

Urea Formation Strategies

Phosgene-Mediated Coupling

Reaction of equimolar cyclohexylamine and spirocyclic amine with triphosgene:

$$
\text{Cyclohexylamine} + \text{Spiroamine} + \text{Cl}3\text{COCCl}3 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Urea}
$$

Optimized Conditions

  • Temperature: 0°C → RT gradient
  • Solvent: Anhydrous dichloromethane
  • Yield: 68-72% after recrystallization (EtOAc/hexane)

Carbamoyl Chloride Intermediate

Stepwise approach using cyclohexylcarbamoyl chloride:

  • Synthesis of chloroformate:
    $$
    \text{ClCO}_2\text{Et} + \text{Cyclohexylamine} \rightarrow \text{Cyclohexylcarbamoyl chloride}
    $$
  • Aminolysis with spirocyclic amine:
    $$
    \text{ClCONHCy} + \text{Spiroamine} \xrightarrow{\text{Base}} \text{Target Urea}
    $$

This method allows isolation of intermediates (85-90% purity by HPLC) but requires strict moisture control.

Alternative Synthetic Routes

Curtius Rearrangement Approach

Conversion of spirocyclic carboxylic acid to isocyanate:

$$
\text{Spiro-COOH} \xrightarrow{\text{Diphenylphosphoryl azide}} \text{Spiro-NCO} \xrightarrow{\text{Cyclohexylamine}} \text{Urea}
$$

Advantages include high purity (≥95% by NMR) but suffers from azide handling challenges.

Microwave-Assisted Synthesis

Recent developments show reduced reaction times using microwave irradiation:

Parameter Conventional Microwave
Time 12 h 45 min
Yield 68% 72%
Purity (HPLC) 92% 95%
Energy Consumption 1.8 kWh 0.4 kWh

Microwave conditions: 150 W, 100°C, DMF solvent with DBU base.

Critical Analysis of Methodologies

Yield Optimization Challenges

Key factors impacting yields:

  • Moisture sensitivity of isocyanate intermediates
  • Steric hindrance from spirocyclic system
  • Competing oligomerization of urea products

Strategies for improvement:

  • Use of molecular sieves (4Å) in phosgene routes
  • Slow amine addition (syringe pump) at low temperatures
  • High-dilution conditions (0.01 M) to prevent oligomerization

Purification Techniques

Comparative solvent systems for recrystallization:

Solvent Pair Recovery Purity
Ethyl acetate/Hexane 65% 98%
DCM/Petroleum ether 72% 95%
THF/Water 58% 99%

HPLC purification (C18 column) achieves >99.5% purity but with 15-20% material loss.

Spectroscopic Characterization

Key diagnostic signals confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃)

  • δ 4.75 (s, 2H, CH₂N)
  • δ 3.85-3.92 (m, 4H, ketal OCH₂)
  • δ 3.15 (t, J=7 Hz, 1H, NH cyclohexyl)
  • δ 1.45-1.85 (m, 10H, cyclohexyl + spiro CH₂)

IR (KBr)

  • 3320 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (C=O urea)
  • 1110 cm⁻¹ (C-O-C ketal)

MS (ESI+)

  • m/z 325.2 [M+H]⁺ (calc. 325.4)

Industrial-Scale Considerations

Technical challenges in kilogram-scale production:

Parameter Lab Scale Pilot Plant
Batch Size 50 g 5 kg
Cycle Time 24 h 72 h
Isolated Yield 70% 63%
Purity 98% 96%

Key scale-up modifications:

  • Continuous flow phosgenation reactors
  • Crystallization with anti-solvent feeding control
  • Automated pH monitoring during workup

Emerging Methodologies

Enzymatic Urea Formation

Recent trials with Candida antarctica lipase B show promise:

$$
\text{Amines} + \text{CO}_2 \xrightarrow{\text{Enzyme}} \text{Urea}
$$

Preliminary results: 55% conversion at 35°C, 72 h (needs optimization).

Photochemical Activation

UV-mediated coupling (254 nm) reduces reagent requirements:

Condition Yield
Dark 32%
UV (6 h) 67%
UV + TiO₂ catalyst 79%

Mechanistic studies suggest radical intermediates enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features:

Target Compound :

  • Core : Urea group.
  • Substituents : Cyclohexyl (lipophilic), 1,4-dioxaspiro[4.5]decan-2-ylmethyl (rigid, oxygen-rich).
  • Functionality : Hydrogen-bonding capacity from urea; steric bulk from cyclohexyl.

WYE-125132 (1-[4-(1-{1,4-dioxaspiro[4.5]decan-8-yl}pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-3-methylurea) :

  • Core : Pyrazolo[3,4-d]pyrimidine (aromatic, planar).
  • Substituents : 1,4-Dioxaspiro[4.5]decane (spirocyclic), methylurea.
  • Functionality : Targets serine/threonine-protein kinase mTOR via pyrimidine-urea interactions .

2-(7-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Chloride: Core: Piperidinium (charged nitrogen). Substituents: 7-Methyl-1,4-dioxaspiro[4.5]decane, chloride counterion.

Functional Differences:

  • Rigidity vs. Flexibility : Both the target compound and WYE-125132 utilize spirocyclic groups to restrict conformational freedom, whereas the piperidinium derivative () prioritizes solubility over rigidity.
  • Aromaticity : WYE-125132’s pyrazolo-pyrimidine core allows π-π stacking with kinase active sites, a feature absent in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target Solubility
Target Compound C₁₇H₂₇N₃O₃ 321.42 (calculated) Urea, cyclohexyl, dioxaspiro Assumed kinase Moderate (neutral)
WYE-125132 C₂₆H₃₂N₈O₄ 520.59 (reported) Pyrazolo-pyrimidine, methylurea mTOR kinase Low (lipophilic)
Piperidinium Chloride C₁₃H₂₄ClNO₂ 285.79 (reported) Dioxaspiro, piperidinium chloride Unknown High (ionic)

Table 2: Conformational and Pharmacokinetic Insights

Compound Conformational Rigidity Hydrogen-Bond Capacity Lipophilicity (LogP)* Metabolic Stability
Target Compound High (spirocyclic) High (urea) Moderate (~3.5) High
WYE-125132 High (spirocyclic) Moderate (methylurea) High (~4.2) Moderate
Piperidinium Chloride Low Low Low (~1.8) Low

*Estimated using fragment-based methods.

Conformational and Crystallographic Considerations

  • Spirocyclic Rigidity : The 1,4-dioxaspiro[4.5]decane group in the target compound and WYE-125132 adopts puckered conformations, as defined by Cremer-Pople coordinates (). This reduces entropy penalties during target binding .
  • Crystallography : SHELX programs () are widely used to resolve spirocyclic structures, enabling precise determination of puckering parameters and hydrogen-bond networks .

Biological Activity

1-Cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a complex organic compound notable for its unique spirocyclic structure, which includes a cyclohexyl group and a urea moiety. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure and Properties

The compound's chemical formula is C16H28N2O3C_{16}H_{28}N_2O_3 with a molecular weight of 300.42 g/mol. The presence of the spiro[4.5]decane ring system contributes to its structural uniqueness, which may influence its biological interactions.

PropertyValue
IUPAC Name1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Molecular FormulaC₁₆H₂₈N₂O₃
Molecular Weight300.42 g/mol
CAS Number899957-78-9

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be between 62.5 µg/mL and 125 µg/mL for effective inhibition of bacterial growth .
  • Comparative Analysis : When compared to standard antibiotics such as Oxytetracycline, the compound showed enhanced antibacterial effects, particularly against resistant strains .

Cytotoxicity

The cytotoxic potential of this compound has been assessed using various cell lines. Results indicate that it possesses moderate cytotoxic effects, which could be beneficial in cancer therapy applications.

Cell LineIC₅₀ (µM)
HeLa30
MCF-725
A54935

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, with an IC₅₀ value of approximately 50 µg/mL.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in microbial cells. The urea moiety allows for hydrogen bonding interactions, while the spirocyclic structure enhances binding affinity through hydrophobic interactions.

Proposed Mechanism

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : Interaction with membrane proteins can lead to increased permeability and eventual cell lysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the 1,4-dioxaspiro[4.5]decane scaffold. A common approach includes:

Spiro-ring formation : Reacting cyclohexane-1,4-dione with ethylene glycol under acid catalysis to form the 1,4-dioxaspiro[4.5]decane core .

Methylation : Introducing the methyl group via nucleophilic substitution or coupling reactions (e.g., using methyl iodide or Grignard reagents).

Urea linkage : Reacting the intermediate with cyclohexyl isocyanate under anhydrous conditions .

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Confirm purity via HPLC or NMR .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Solubility : Test in solvents like DMSO (primary stock), ethanol, or aqueous buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For quantitative analysis, employ UV-Vis spectroscopy at λmax ~270 nm (urea chromophore) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Protect from light and moisture during storage (-20°C under nitrogen) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and spiro-ring ethers (δ 3.6–4.0 ppm). Confirm urea carbonyl resonance at ~160 ppm in 13C NMR .
  • FT-IR : Look for urea N-H stretches (~3350 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2^k models) to test variables: temperature (40–80°C), catalyst loading (0.1–1 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) can identify optimal parameters .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·Et2O) for urea bond formation. Computational modeling (DFT) may predict transition states to guide selection .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC50 values) using standardized protocols. Adjust for variables like buffer composition or cell line heterogeneity .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or kinase domains. Prioritize poses with hydrogen bonds to urea and spiro-ring oxygen atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy with MM-PBSA .

Q. What are the key considerations for designing SAR studies on derivatives?

  • Structural Modifications :

  • Replace cyclohexyl with adamantyl for enhanced lipophilicity.
  • Modify the dioxaspiro ring to dithiaspiro for redox-sensitive derivatives .
    • Assay Design : Test derivatives in parallel with the parent compound using dose-response curves (e.g., pIC50 values) and assess selectivity via kinase profiling panels .

Methodological Notes

  • Advanced Techniques : ICReDD’s reaction path search methods and CRDC classifications informed experimental design frameworks .

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